3-Acetyl-4'-(trifluoromethyl)biphenyl
Overview
Description
3-Acetyl-4’-(trifluoromethyl)biphenyl is an organic compound with the molecular formula C15H11F3O and a molecular weight of 264.24 g/mol . It is also known by its IUPAC name, 1-[4’-(trifluoromethyl)[1,1’-biphenyl]-3-yl]ethanone . This compound is characterized by the presence of an acetyl group and a trifluoromethyl group attached to a biphenyl structure, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-Acetyl-4’-(trifluoromethyl)biphenyl involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
In industrial settings, the production of 3-Acetyl-4’-(trifluoromethyl)biphenyl may involve large-scale Suzuki–Miyaura coupling reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-4’-(trifluoromethyl)biphenyl undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: 3-Carboxy-4’-(trifluoromethyl)biphenyl
Reduction: 3-(Hydroxyethyl)-4’-(trifluoromethyl)biphenyl
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used
Scientific Research Applications
3-Acetyl-4’-(trifluoromethyl)biphenyl has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the production of specialty chemicals, agrochemicals, and advanced materials.
Mechanism of Action
The mechanism of action of 3-Acetyl-4’-(trifluoromethyl)biphenyl depends on its specific application. In chemical reactions, the acetyl and trifluoromethyl groups influence the reactivity and selectivity of the compound. The trifluoromethyl group, being highly electronegative, can stabilize negative charges and enhance the compound’s electrophilicity. The acetyl group can act as a directing group in various reactions, facilitating the formation of specific products.
Comparison with Similar Compounds
3-Acetyl-4’-(trifluoromethyl)biphenyl can be compared with other similar compounds such as:
4’-Methyl-3-acetylbiphenyl: Lacks the trifluoromethyl group, resulting in different reactivity and properties.
3-Acetyl-4’-chlorobiphenyl: Contains a chlorine atom instead of a trifluoromethyl group, leading to variations in chemical behavior.
3-Acetyl-4’-methoxybiphenyl: Features a methoxy group, which affects its electronic properties and reactivity.
The presence of the trifluoromethyl group in 3-Acetyl-4’-(trifluoromethyl)biphenyl makes it unique due to the strong electron-withdrawing effect, which can significantly influence its chemical and physical properties.
Properties
IUPAC Name |
1-[3-[4-(trifluoromethyl)phenyl]phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O/c1-10(19)12-3-2-4-13(9-12)11-5-7-14(8-6-11)15(16,17)18/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSSKZPNVPUDAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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